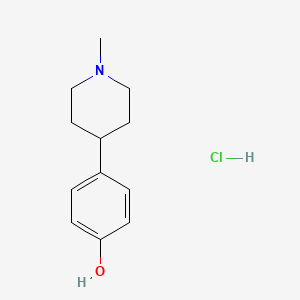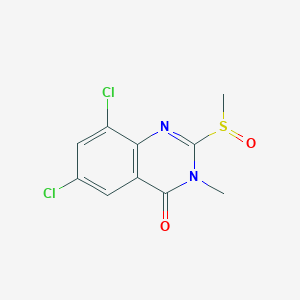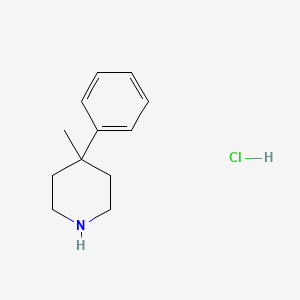![molecular formula C17H29O4PS2 B1418739 Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate CAS No. 1199589-68-8](/img/structure/B1418739.png)
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate
Vue d'ensemble
Description
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate is an organophosphorus compound with the molecular formula C17H29O4PS2. This compound is notable for its unique structure, which includes a furan ring, a dithiane moiety, and a phosphonate group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate typically involves the following steps:
Formation of the Dithiane Moiety: The dithiane ring is formed by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Phosphonate Group Addition:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring high purity and yield.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiane ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the dithiane moiety, leading to various reduced derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or other electrophiles can be used under basic conditions to facilitate substitution at the phosphonate group.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced furan derivatives and dithiane ring-opened products.
Substitution Products: Various phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the development of novel materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites.
Pathways Involved: It may influence metabolic pathways by modulating enzyme activity, affecting processes such as signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-thienyl}phosphonate: Similar structure but with a thiophene ring instead of a furan ring.
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-pyridyl}phosphonate: Contains a pyridine ring, offering different electronic properties.
Uniqueness:
Structural Features: The combination of a furan ring, dithiane moiety, and phosphonate group is unique, providing distinct reactivity and interaction profiles.
Reactivity: The presence of the dithiane ring offers unique opportunities for sulfur chemistry, which is not as prevalent in similar compounds.
Propriétés
IUPAC Name |
2-diethoxyphosphoryl-5-[2-(3-methylbutyl)-1,3-dithian-2-yl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRQJJEMROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


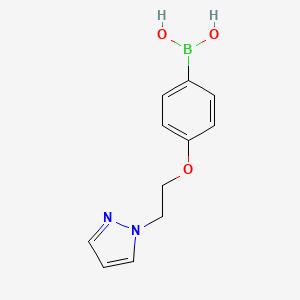
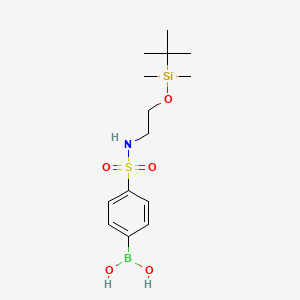

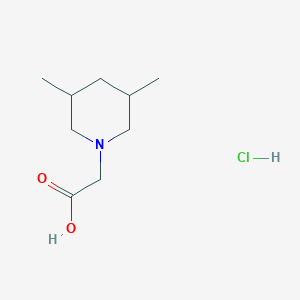
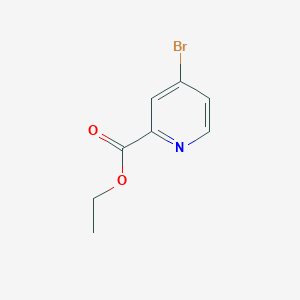
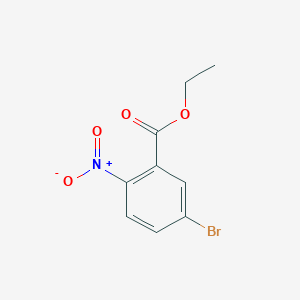
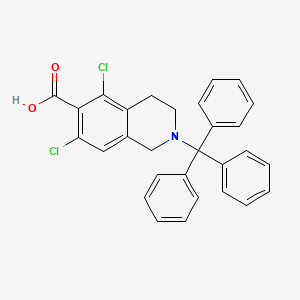
![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)
